molecular formula BrH3O B8087178 Hydrobromide monohydrate

Hydrobromide monohydrate

Cat. No.: B8087178
M. Wt: 98.93 g/mol
InChI Key: GVLGAFRNYJVHBC-UHFFFAOYSA-N
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Description

Hydrobromide monohydrate is a chemical compound commonly used in pharmaceutical formulations. It is often found as a salt form of various active pharmaceutical ingredients, such as dextromethorphan, which is used as a cough suppressant. The compound is known for its stability and solubility in water, making it an ideal choice for medicinal applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydrobromide monohydrate can be synthesized through the reaction of hydrobromic acid with the corresponding base compound. For example, dextromethorphan this compound is prepared by reacting dextromethorphan with hydrobromic acid in the presence of water. The reaction typically involves dissolving the base compound in an appropriate solvent, followed by the addition of hydrobromic acid. The mixture is then allowed to crystallize, and the resulting crystals are collected and dried .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process includes the use of high-purity reagents and precise temperature control to ensure the consistency and quality of the final product. The crystallization process is often optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Hydrobromide monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of dextromethorphan hydrobromide can lead to the formation of dextrophan, while reduction can yield demethylated derivatives .

Scientific Research Applications

Hydrobromide monohydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hydrobromide monohydrate depends on the specific active ingredient it is associated with. For instance, dextromethorphan hydrobromide acts as a low-affinity uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and a sigma-1 receptor agonist. It also antagonizes α3/β4 nicotinic receptors. These interactions lead to its effects as a cough suppressant and its potential neuroprotective properties .

Comparison with Similar Compounds

Hydrobromide monohydrate can be compared with other similar compounds such as:

    Hydrochloride Monohydrate: Similar in terms of solubility and stability, but with chloride ions instead of bromide.

    Sulfate Monohydrate: Contains sulfate ions and is used in different pharmaceutical formulations.

    Nitrate Monohydrate: Contains nitrate ions and is used in specific industrial applications.

Uniqueness: this compound is unique due to its specific interactions with biological targets and its stability in aqueous solutions. This makes it particularly suitable for use in pharmaceuticals where consistent drug delivery is crucial .

Properties

IUPAC Name

hydrate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/BrH.H2O/h1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLGAFRNYJVHBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BrH3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydrobromide monohydrate
Reactant of Route 2
Hydrobromide monohydrate
Reactant of Route 3
Hydrobromide monohydrate
Reactant of Route 4
Hydrobromide monohydrate
Reactant of Route 5
Hydrobromide monohydrate
Reactant of Route 6
Hydrobromide monohydrate

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